REACTION_CXSMILES
|
[C:1]1(=[O:8])[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.[CH2:9]=[CH:10][C:11](=[CH2:13])[CH3:12].[Cr](O)(O)(=O)=O>C(O)(=O)C.O>[CH3:13][C:11]1[CH:12]=[C:6]2[C:5](=[CH:9][CH:10]=1)[C:4](=[O:7])[CH:3]=[CH:2][C:1]2=[O:8]
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(C=C1)=O)=O
|
Name
|
|
Quantity
|
13.1 mL
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)(O)O
|
Name
|
|
Quantity
|
84 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 11/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
before refluxing for a further 11/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×50 ml)
|
Type
|
WASH
|
Details
|
The combined ether fractions were washed with dilute sodium hydroxide solution (2M; 2 15×50 ml), water (2×50 ml), saturated sodium chloride solution (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation of solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
recrystallisation from petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C2C(C=CC(C2=CC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |